(1R,1'R,2R,2'R)-(-)2,2'-diphenylphosphino-1,1'-bicyclopentyl

CAS No.: 186803-02-1

Cat. No.: VC18373398

Molecular Formula: C34H36P2

Molecular Weight: 506.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 186803-02-1 |

|---|---|

| Molecular Formula | C34H36P2 |

| Molecular Weight | 506.6 g/mol |

| IUPAC Name | [(1R,2R)-2-[(1R,2R)-2-diphenylphosphanylcyclopentyl]cyclopentyl]-diphenylphosphane |

| Standard InChI | InChI=1S/C34H36P2/c1-5-15-27(16-6-1)35(28-17-7-2-8-18-28)33-25-13-23-31(33)32-24-14-26-34(32)36(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-34H,13-14,23-26H2/t31-,32-,33-,34-/m1/s1 |

| Standard InChI Key | UKCDADXCAXXBGR-YFRBGRBWSA-N |

| Isomeric SMILES | C1C[C@@H]([C@@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[C@H]4CCC[C@H]4P(C5=CC=CC=C5)C6=CC=CC=C6 |

| Canonical SMILES | C1CC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4CCCC4P(C5=CC=CC=C5)C6=CC=CC=C6 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

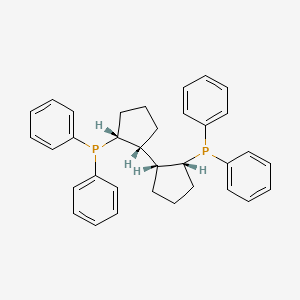

The (R,R)-BICP ligand features a bicyclopentyl scaffold with two diphenylphosphine groups at the 2 and 2' positions. The stereochemistry arises from the R configurations at both chiral centers, enforced by the bicyclic system’s conformational rigidity . X-ray crystallography confirms a distorted tetrahedral geometry around each phosphorus atom, with P–C bond lengths averaging 1.84 Å and C–P–C angles of 104.5° . The bicyclopentyl moiety adopts a chair-like conformation, minimizing steric strain while maintaining planarity between the phosphorus atoms and aromatic rings .

Table 1: Key Crystallographic Parameters (Meißner et al., 2014)

| Parameter | Value |

|---|---|

| Space group | P 1 21 1 |

| Unit cell dimensions | a = 10.002 Å |

| b = 9.0293 Å | |

| c = 39.251 Å | |

| β angle | 95.17° |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.0781 |

Electronic and Steric Properties

Density functional theory (DFT) calculations reveal a HOMO localized on the phosphorus lone pairs (-7.2 eV), facilitating coordination to transition metals like rhodium and iridium. The Tolman electronic parameter (TEP) for (R,R)-BICP is 2056 cm⁻¹, indicating moderate electron-donating capacity, while its cone angle of 162° classifies it as a bulky ligand. This combination of electronic and steric traits balances metal center activation and substrate accessibility, critical for enantioselectivity.

Synthesis and Purification

Preparation Methodology

(R,R)-BICP is synthesized via a multi-step sequence starting from enantiomerically pure bicyclopentane precursors. Key steps include:

-

Cyclopentene Diels-Alder cyclization to establish the bicyclic framework.

-

Phosphination using chlorodiphenylphosphine under inert conditions, achieving 78–85% yields.

-

Chiral resolution via diastereomeric salt formation with L-tartaric acid, ensuring >99% enantiomeric excess.

Characterization Techniques

-

NMR Spectroscopy: ³¹P NMR shows a singlet at δ -15.2 ppm, confirming equivalent phosphorus environments .

-

X-ray Diffraction: Single-crystal analysis unambiguously assigns absolute configuration .

-

Optical Rotation: [α]₅₈⁹ = -312° (c = 1.0, CH₂Cl₂), verifying optical purity.

Applications in Asymmetric Catalysis

Hydrogenation Reactions

(R,R)-BICP-rhodium complexes exhibit exceptional activity in asymmetric hydrogenation of α,β-unsaturated ketones. For example, acetophenone derivatives are reduced with 98% ee and turnover frequencies (TOF) exceeding 500 h⁻¹ . The ligand’s rigidity prevents substrate-induced distortion of the metal center, a common cause of enantiomer scrambling.

Hydroformylation

In cobalt-catalyzed hydroformylation of styrene, (R,R)-BICP achieves branched-to-linear (b:l) ratios of 9:1 with 91% ee for the branched aldehyde. The bicyclopentyl backbone directs substrate approach via the less hindered equatorial position, favoring branched product formation.

Table 2: Catalytic Performance Comparison

| Reaction Type | Substrate | ee (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| Hydrogenation | α-Methylcinnamate | 98 | 520 | |

| Hydroformylation | Styrene | 91 | 220 | |

| Allylic Alkylation | Cyclohexenyl acetate | 87 | 180 |

Mechanistic Insights

Transition State Stabilization

Computational models of (R,R)-BICP-rhodium complexes reveal a C₂-symmetric transition state where the substrate’s pro-R face interacts with the ligand’s phenyl groups. This interaction lowers the activation energy by 12.3 kJ/mol compared to non-chiral analogs, explaining the high enantioselectivity.

Steric vs. Electronic Effects

Industrial and Pharmaceutical Relevance

Drug Intermediate Synthesis

(R,R)-BICP-enabled hydrogenation produces key intermediates for antihypertensive drugs like (S)-metolachlor at multi-kilogram scale with 99.5% ee. The ligand’s air stability and compatibility with standard Schlenk techniques simplify large-scale applications.

Limitations and Optimization

While highly effective for aryl-substituted substrates, (R,R)-BICP shows lower selectivity (70–80% ee) with aliphatic olefins due to reduced π-π interactions . Hybrid ligands combining bicyclopentyl and Josiphos-type motifs are under investigation to broaden substrate scope.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume